Bienvenue dans la boutique en ligne BenchChem!

6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine

Regioisomer comparison Topological Polar Surface Area Kinase hinge binding

6-Cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine (CAS 2189434-44-2) is a synthetic small-molecule pyrimidine derivative bearing a C6-cyclopropyl substituent and a 2-(dimethylamino)pyridin-3-ylmethylamine side chain. The chemical scaffold places it within the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) family, a class validated as cyclin-dependent kinase 2 (CDK2) inhibitors with broad antiproliferative activity across multiple cancer cell lines.

Molecular Formula C15H19N5
Molecular Weight 269.352
CAS No. 2189434-44-2
Cat. No. B2379565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine
CAS2189434-44-2
Molecular FormulaC15H19N5
Molecular Weight269.352
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)CNC2=NC=NC(=C2)C3CC3
InChIInChI=1S/C15H19N5/c1-20(2)15-12(4-3-7-16-15)9-17-14-8-13(11-5-6-11)18-10-19-14/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18,19)
InChIKeyMSGGDBGRQXISHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine (CAS 2189434-44-2): A Structurally Differentiated Pyrimidine Scaffold for Kinase-Targeted Research


6-Cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine (CAS 2189434-44-2) is a synthetic small-molecule pyrimidine derivative bearing a C6-cyclopropyl substituent and a 2-(dimethylamino)pyridin-3-ylmethylamine side chain . The chemical scaffold places it within the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) family, a class validated as cyclin-dependent kinase 2 (CDK2) inhibitors with broad antiproliferative activity across multiple cancer cell lines [1]. Unlike many NPPA congeners that lack the cyclopropyl moiety, this compound incorporates both the cyclopropyl ring and the dimethylamino-pyridine functionality, offering a distinct pharmacophoric profile for structure–activity relationship (SAR) studies and kinase inhibitor optimization campaigns [2].

Why Structural Analogs Cannot Replace 6-Cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine in Kinase Inhibitor Research


Within the N-(pyridin-3-yl)pyrimidin-4-amine family, even subtle structural variations profoundly alter kinase selectivity, antiproliferative potency, and physicochemical properties. The cyclopropyl group at the C6 position, when contrasted with the C2-regioisomer (CAS 2195941‑23‑0), reorients the crucial N4‑amine pharmacophore and redistributes the molecular electrostatic potential, a change that SAR studies predict will alter hydrogen-bonding interactions with the kinase hinge region [1]. Furthermore, analogues lacking the cyclopropyl ring altogether—such as the 4‑amino‑5‑(bromomethyl)‑2‑methylpyrimidine GRK inhibitor series—target distinct kinase subfamilies with divergent selectivity profiles, which precludes direct functional substitution . NPPA congeners deprived of the dimethylamino‑pyridine motif consistently show reduced potency against CDK2 (e.g., a >10‑fold IC50 increase compared to dimethylamino-bearing compounds) [2], confirming that both the C6-cyclopropyl and dimethylamino‑pyridine components are indispensable for reproducing the full pharmacological signature of this scaffold.

Head‑to‑Head Quantitative Evidence: 6-Cyclopropyl‑ vs. 2‑Cyclopropyl‑NPPA and Class‑Level Kinase Potency Benchmarks


Regioisomeric Cyclopropyl Position Governs Topological Polar Surface Area and Hydrogen‑Bonding Capacity

The C6-cyclopropyl regioisomer (target) exhibits a predicted topological polar surface area (tPSA) of approximately 54.0 Ų based on the structurally identical 2-cyclopropyl regioisomer (CAS 2195941-23-0, tPSA = 53.9 Ų per computed data) [1]. While the absolute tPSA value is indistinguishable between the two regioisomers, the spatial orientation of the H‑bond donors differs: in the C6-isomer, the N4‑amine and N1‑pyrimidine nitrogen present a distinct hydrogen‑bonding vector relative to the hinge‑binding region compared with the C2-isomer, impacting kinase selectivity [2]. Compounds with tPSA < 60 Ų but with misaligned H‑bond geometry can experience >10‑fold selectivity shifts in kinase profiling panels, highlighting the procurement relevance of verifying the cyclopropyl position prior to SAR studies.

Regioisomer comparison Topological Polar Surface Area Kinase hinge binding

Cyclopropyl‑Containing Pyrimidines Achieve Sub‑Nanomolar EGFR Inhibition: Class‑Level Potency Benchmark

2,4‑Diaryl pyrimidine derivatives bearing a cyclopropyl moiety have demonstrated exquisite kinase inhibitory activity. Compound 8l, a cyclopropyl‑containing pyrimidine, inhibited EGFR L858R/T790M double mutant with an IC50 of 0.26 nM and suppressed H1975 cell proliferation with an IC50 of 0.008 μM [1]. This establishes a class‑level potency ceiling for cyclopropyl-bearing pyrimidine kinase inhibitors. While direct IC50 data for 6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine are not yet publicly reported, its structural inclusion of the cyclopropyl moiety places it within this high‑potency pharmacophoric class, in contrast to non‑cyclopropyl NPPA analogues whose reported CDK2 IC50 values are in the mid‑nanomolar to low‑micromolar range (e.g., 64.42 nM for compound 7l) [2].

Kinase inhibition EGFR L858R/T790M Cyclopropyl pharmacophore

Dimethylamino‑Pyridine Motif Drives Broad‑Spectrum Antiproliferative Activity Across Cancer Cell Lines

N-(Pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues incorporating a dimethylamino substituent on the pyridine ring exhibit broad antiproliferative efficacy. Compound 7l, a representative dimethylamino-bearing NPPA, inhibited MV4-11, HT-29, MCF-7, and HeLa cells with IC50 values of 0.83, 2.12, 3.12, and 8.61 μM respectively, comparable to the approved CDK4/6 inhibitor Palbociclib [1]. In contrast, NPPA analogues lacking the dimethylamino group show markedly reduced potency, with IC50 shifts exceeding 10‑fold [1]. The target compound retains this essential dimethylamino-pyridine motif, suggesting a similarly broad antiproliferative profile.

Antiproliferative activity N-(pyridin-3-yl)pyrimidin-4-amine Dimethylamino substitution

GRK Inhibitory Activity Distinguished from Generic Pyrimidine Kinase Inhibitors via Scaffold Selectivity

The compound is annotated as a G protein-coupled receptor kinase (GRK) inhibitor , a target class distinct from the CDK and EGFR kinases addressed by non‑cyclopropyl NPPA analogues [1]. GRK2/5 are critical therapeutic targets in heart failure and cardiac hypertrophy, yet there are no commercially available small‑molecule therapeutics selective for either kinase [2]. First‑generation GRK inhibitors achieve low‑micromolar potency with orders‑of‑magnitude selectivity between GRK subfamilies [2]. While direct IC50 values for this compound against GRK isoforms are not publicly available, its annotation as a GRK inhibitor differentiates it from CDK2‑selective NPPA analogues (e.g., compound 7l, CDK2 IC50 = 64.42 nM) [1], representing a distinct pharmacological application space.

GRK inhibition G protein-coupled receptor kinase Pyrimidine scaffold selectivity

C6-Cyclopropyl Substitution Reduces Rotatable Bond Count Compared to Non‑Cyclopropyl NPPA Analogues, Enhancing Ligand Efficiency Potential

The cyclopropyl group at C6 introduces conformational restriction, reducing the effective rotatable bond count relative to NPPA analogues bearing flexible alkyl substituents. The target compound and its 2-cyclopropyl regioisomer both possess 5 rotatable bonds [1], whereas NPPA analogues with linear alkyl chains at the same position can possess 6–8 rotatable bonds, increasing entropic penalty upon kinase binding. In lead optimization campaigns, each additional rotatable bond is associated with an approximately 0.5 kcal/mol penalty in binding free energy and a commensurate decrease in ligand efficiency (LE) [2]. The cyclopropyl constraint thus predicts improved LE relative to flexible‑chain NPPA analogues, a meaningful consideration when prioritizing compounds for fragment‑based or structure‑based drug design.

Ligand efficiency Rotatable bond count Cyclopropyl conformational restriction

Procurement‑Relevant Research Applications for 6-Cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine


Kinase Selectivity Profiling: Differentiating GRK vs. CDK/EGFR Engagement

The compound's annotation as a GRK inhibitor [see Section 3, Evidence Item 4, REFS-1] makes it suitable for kinase selectivity profiling panels that aim to distinguish GRK-mediated signaling from CDK2 or EGFR pathways. Researchers can use this compound alongside CDK2‑selective NPPA analogue 7l (CDK2 IC50 = 64.42 nM) [see Section 3, Evidence Item 2, REFS-2] and EGFR‑selective compound 8l (IC50 = 0.26 nM) [see Section 3, Evidence Item 2, REFS-1] to establish target‑engagement fingerprints across GRK, CDK, and EGFR kinase families. This multi‑kinase profiling approach is valuable for cardiac biology (GRK2/5 in heart failure) and oncology programs seeking to deconvolute polypharmacology.

Structure‑Activity Relationship (SAR) Studies on Cyclopropyl Positional Isomers

The availability of both C6‑cyclopropyl (target compound) and C2‑cyclopropyl (CAS 2195941‑23‑0, tPSA = 53.9 Ų) [see Section 3, Evidence Item 1, REFS-1] regioisomers enables direct SAR interrogation of how cyclopropyl placement affects kinase hinge‑binding geometry. Procurement of both isomers allows systematic comparison of biochemical potency, selectivity, and cellular efficacy within a single experimental framework. This is particularly relevant for medicinal chemistry teams optimizing pyrimidine‑based kinase inhibitors where regioisomeric purity (C6 vs. C2) is essential for reproducible SAR.

Broad‑Spectrum Antiproliferative Screening in Oncology Drug Discovery

The dimethylamino‑pyridine motif, validated in NPPA analogue 7l (cellular IC50 range: 0.83–8.61 μM across MV4-11, HT-29, MCF-7, and HeLa) [see Section 3, Evidence Item 3, REFS-1], supports the use of this compound in broad‑spectrum antiproliferative screening panels. The target compound can serve as a probe to assess whether the combination of cyclopropyl constraint and dimethylamino‑pyridine motif yields enhanced potency or an altered cell‑line selectivity profile compared to non‑cyclopropyl NPPA analogues.

Fragment‑Based Lead Discovery Leveraging Conformational Restriction

With only 5 rotatable bonds [see Section 3, Evidence Item 5, REFS-1]—1–3 fewer than flexible‑chain NPPA analogues—this compound offers improved predicted ligand efficiency. It is suitable as a starting fragment or lead‑like scaffold in fragment‑based drug discovery (FBDD) campaigns targeting kinases, where higher ligand efficiency correlates with more favorable downstream optimization trajectories [see Section 3, Evidence Item 5, REFS-2]. Procurement for FBDD libraries benefits from the compound's balanced properties (XLogP3 ≈ 2.0, tPSA ≈ 54 Ų).

Quote Request

Request a Quote for 6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.